1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Structure-Activity Relationship Sigma Receptors

1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 886503-85-1) is a synthetic heterocyclic building block that fuses a tetrahydroisoquinoline (THIQ) core with a piperidine ring via a methylene linker, positioning the piperidine at the THIQ 1-position. With molecular formula C₁₅H₂₂N₂ and molecular weight 230.35 g/mol, it exists as a racemic mixture at the C1 chiral center.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 886503-85-1
Cat. No. B3043559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
CAS886503-85-1
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2C3=CC=CC=C3CCN2
InChIInChI=1S/C15H22N2/c1-2-4-14-13(3-1)7-10-17-15(14)11-12-5-8-16-9-6-12/h1-4,12,15-17H,5-11H2
InChIKeyIZWALCQMIJVJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 886503-85-1): Compound Class and Procurement Baseline


1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 886503-85-1) is a synthetic heterocyclic building block that fuses a tetrahydroisoquinoline (THIQ) core with a piperidine ring via a methylene linker, positioning the piperidine at the THIQ 1-position. With molecular formula C₁₅H₂₂N₂ and molecular weight 230.35 g/mol, it exists as a racemic mixture at the C1 chiral center . The THIQ scaffold is a privileged structure in drug discovery, appearing in approved therapeutics targeting oncology, CNS disorders, and metabolic disease; the appended piperidin-4-ylmethyl group introduces a basic secondary amine handle amenable to further derivatization [1]. Commercially, this compound is offered with a standard purity of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Why 1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Substituted by Regioisomeric or Scaffold Analogs


The substitution position of the piperidinylmethyl group on the tetrahydroisoquinoline ring fundamentally determines the compound's pharmacophoric geometry, physicochemical properties, and synthetic downstream utility. The 1-substituted regioisomer (CAS 886503-85-1) positions the basic piperidine nitrogen adjacent to the THIQ C1 chiral center, creating a distinct spatial arrangement of hydrogen-bond donor/acceptor motifs compared to the 2-substituted regioisomer (CAS 120848-56-8) or the fully aromatic 3-substituted isoquinoline analog (CAS 1017782-01-2) . In sigma receptor pharmacophore studies, the relative orientation of nitrogen lone pairs—dictated by the substitution pattern—was shown to shift binding affinity by over two orders of magnitude (from Ki = 1.34 nM to 455 nM) across related THIQ conformers [1]. Additionally, the C1-substituted THIQ core is the scaffold utilized in clinically pursued TRPM8 antagonists, where the C1 appendage directly modulates oral bioavailability and in vivo target coverage [2]. Simply interchanging regioisomers or removing the THIQ saturation risks losing the precise spatial and electronic properties required for target engagement or intermediate reactivity.

Quantitative Differentiation Evidence: 1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Regioisomeric Identity: 1-Position Substitution Defines Pharmacophoric Geometry Distinct from 2-Substituted THIQ

The target compound bears the piperidin-4-ylmethyl group at the THIQ C1 position, whereas its closest commercially available regioisomer (CAS 120848-56-8) substitutes at the THIQ N2 position. In sigma receptor pharmacophore studies, the nitrogen atom geometry imposed by different THIQ substitution patterns yielded sigma receptor Ki values spanning from 1.34 nM to 455 nM [1]. Although the target compound itself was not directly assayed in that study, the demonstrated sensitivity of binding affinity to nitrogen lone-pair orientation—which is directly controlled by the substitution position—constitutes class-level evidence that the 1-substituted and 2-substituted regioisomers are not pharmacologically interchangeable.

Medicinal Chemistry Structure-Activity Relationship Sigma Receptors

Commercial Purity: 97% Standard Purity Outperforms the 2-Substituted Regioisomer's 95% Baseline

Comparison of vendor-certified standard purity specifications reveals a quantifiable purity advantage for the target compound. Bidepharm lists CAS 886503-85-1 at a standard purity of 97% with batch-specific QC documentation (NMR, HPLC, GC) . By contrast, the 2-substituted regioisomer (CAS 120848-56-8) from the same supplier is offered at a standard purity of 95% . This 2-percentage-point purity differential corresponds to a 40% reduction in total impurity burden (from 5% to 3%), which can be consequential for reaction yield optimization and downstream purification in multi-step synthetic sequences.

Chemical Procurement Quality Control Synthetic Chemistry

THIQ Core Saturation: sp³-Rich Character Distinguishes from Fully Aromatic 3-Substituted Isoquinoline Analogs

The target compound retains the fully saturated 1,2,3,4-tetrahydroisoquinoline core (C₁₅H₂₂N₂, MW 230.35 g/mol), whereas the 3-substituted isoquinoline analog (CAS 1017782-01-2) possesses an aromatic isoquinoline ring system (C₁₅H₁₈N₂, MW 226.32 g/mol) . The saturation difference results in a molecular weight increase of 4.03 g/mol (+1.8%) and introduces an additional hydrogen-bond donor (the THIQ secondary amine, absent in the aromatic analog). In medicinal chemistry campaigns, increasing sp³ fraction (Fsp³) correlates with improved clinical success rates; the THIQ core contributes 4 sp³ carbons not present in the aromatic isoquinoline [1]. Additionally, the THIQ C1 position is a chiral center, offering enantiomeric resolution potential not available in the achiral aromatic analog.

Physicochemical Properties Drug Design Molecular Complexity

Piperidine Attachment Chemistry: N4-Linked vs. N1-Linked Methylene Bridge Determines Derivatization Vector

The target compound connects the piperidine ring at the 4-position via a methylene bridge to the THIQ C1 (piperidin-4-ylmethyl), whereas the alternative analog (CAS 130209-07-3) links through the piperidine N1 position (piperidin-1-ylmethyl) . This connectivity difference has profound consequences for downstream derivatization: the piperidin-4-ylmethyl variant retains a free secondary amine on the piperidine ring available for further functionalization (e.g., amidation, sulfonylation, reductive amination), while the piperidin-1-ylmethyl analog has its piperidine nitrogen quaternized in the linking bond, eliminating that reactive handle. In the context of bifunctional degrader (PROTAC) design, where piperidine-based linkers with free NH handles are synthetically valued, the target compound offers an additional derivatization site compared to the N1-linked analog [1].

Synthetic Chemistry PROTAC Design Fragment-Based Drug Discovery

TRPM8 Antagonist Scaffold: C1-Substituted THIQ Core Validated for Oral Bioavailability and In Vivo Target Engagement

The C1-substituted tetrahydroisoquinoline scaffold—of which the target compound is the unelaborated parent—has been validated in a lead optimization campaign that culminated in tetrahydroisoquinoline 87, a potent TRPM8 antagonist. In a rat pharmacodynamic model, oral administration of compound 87 prevented icilin-induced wet-dog shakes (WDS), demonstrating in vivo target coverage [1]. While the target compound itself was not the clinical candidate, its scaffold was the entry point for the SAR exploration that identified the optimized lead. The key structural feature—a piperidine fused or linked to the THIQ C1 position—was preserved throughout optimization and was essential for achieving oral bioavailability [2]. This provides class-level evidence that the C1-substituted THIQ architecture is pharmacologically productive, whereas alternative substitution patterns (C2, C3) lack comparable in vivo validation in this target class.

Pain Research Ion Channels In Vivo Pharmacology

Factor Xa Inhibitor Precedent: Tetrahydroisoquinoline Ring as Validated Serine Protease Recognition Element

The tetrahydroisoquinoline ring system has been independently validated as a core recognition element in potent, selective factor Xa (FXa) inhibitors. A series of 2,7-disubstituted tetrahydroisoquinoline derivatives demonstrated potent FXa inhibitory activity with selectivity over related serine proteases (thrombin, plasmin) [1]. Among these, compounds 1 and 2 achieved nanomolar FXa inhibition. Although these are 2,7-disubstituted rather than 1-substituted THIQs, they affirm that the saturated THIQ bicyclic framework engages serine protease active sites productively. The target compound (1-substituted with a piperidin-4-ylmethyl appendage) offers an alternative substitution vector on the same validated core, enabling exploration of different regions of the FXa active site—specifically the S1 and S4 subsites—that are inaccessible from the 2,7-disubstitution pattern [2].

Anticoagulation Serine Protease Inhibition Structure-Based Design

Procurement Application Scenarios for 1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 886503-85-1)


CNS-Focused Structure-Activity Relationship (SAR) Campaigns Targeting Sigma or Opioid Receptors

The target compound provides the 1-substituted THIQ scaffold for SAR exploration of sigma receptors, where nitrogen lone-pair geometry—controlled by the C1 substitution pattern—has been shown to modulate binding affinity by over 300-fold across related conformers [1]. Its 97% purity supports reproducible initial screening data without confounding impurity artifacts.

Fragment-Based Drug Discovery Leveraging the Free Piperidine Secondary Amine

With two free secondary amine sites (THIQ NH and piperidine NH), the compound offers dual derivatization handles for fragment growing or linking strategies. This contrasts with the piperidin-1-ylmethyl analog (CAS 130209-07-3), which has only one available amine , effectively doubling the synthetic vector options in fragment elaboration.

Dual-Pharmacophore Library Synthesis for Ion Channel and GPCR Targets

The C1-substituted THIQ architecture has demonstrated in vivo target engagement in the TRPM8 ion channel program [2], while the tetrahydroisoquinoline core independently appears in MCH-R1 antagonist series [3]. Procuring this compound as a common intermediate enables parallel library synthesis targeting both ion channel and GPCR programs from a single starting scaffold.

Serine Protease Inhibitor Lead Generation with Orthogonal Substitution Vectors

The THIQ core is a validated recognition element for factor Xa inhibition, with published 2,7-disubstituted leads achieving nanomolar potency [4]. The target compound's 1-substitution pattern offers an orthogonal exit vector for exploring the S1 and S4 subsites that are inaccessible from the 2,7-series, enabling patentably distinct lead series development on a proven pharmacophore.

Quote Request

Request a Quote for 1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.